molecular formula C23H21N8NaO11S B13439222 Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade)

Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade)

Cat. No.: B13439222
M. Wt: 640.5 g/mol
InChI Key: VZYVGSKPAVAFKQ-GPFYXIAXSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The steps are as follows:

    Dissolve folic acid, NHS, and sulfo-NHS: in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Add the coupling agent: DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.

    Add sodium hydroxide: to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.

    Purify the product: by precipitation or chromatography and dry under vacuum.

Chemical Reactions Analysis

Types of Reactions

Folic Acid Sulfosuccinimidyl Ester Sodium Salt undergoes various types of reactions, primarily used in bioconjugation techniques. These reactions include:

    Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

    Hydrolysis: The ester group can hydrolyze in the presence of water, leading to the formation of folic acid and NHS.

Common Reagents and Conditions

    Primary Amines: Used in bioconjugation to form amide bonds.

    Water: Can cause hydrolysis of the ester group.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its derivation from folic acid, which is essential for DNA and protein synthesis. This makes it particularly useful in applications requiring the incorporation of folic acid derivatives.

Properties

Molecular Formula

C23H21N8NaO11S

Molecular Weight

640.5 g/mol

IUPAC Name

sodium;1-[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C23H22N8O11S.Na/c24-23-29-18-17(20(35)30-23)27-12(9-26-18)8-25-11-3-1-10(2-4-11)19(34)28-13(22(37)38)5-6-16(33)42-31-15(32)7-14(21(31)36)43(39,40)41;/h1-4,9,13-14,25H,5-8H2,(H,28,34)(H,37,38)(H,39,40,41)(H3,24,26,29,30,35);/q;+1/p-1/t13-,14?;/m0./s1

InChI Key

VZYVGSKPAVAFKQ-GPFYXIAXSA-M

Isomeric SMILES

C1C(C(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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